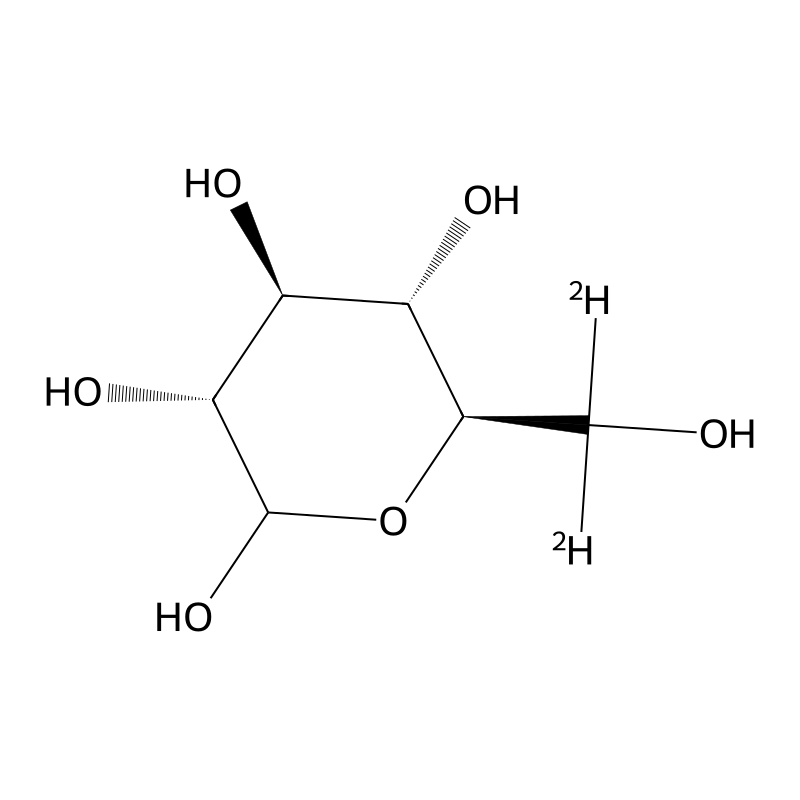

D-Glucose-6,6-d2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Isotope Labeling for Metabolic Studies

One primary application of D-Glucose-6,6-d2 lies in its use as a tracer molecule in metabolic studies [, ]. Because the deuterium atoms are heavier than hydrogen, they can be distinguished from unlabeled hydrogens using techniques like nuclear magnetic resonance (NMR) spectroscopy []. By feeding cells or organisms D-Glucose-6,6-d2, researchers can track the fate of the glucose molecule within the system. NMR spectroscopy then allows them to identify metabolites containing the incorporated deuterium atoms, revealing the pathways through which glucose is metabolized []. This information is invaluable for understanding cellular metabolism and diagnosing metabolic disorders.

Reduced Signal Interference in NMR Spectroscopy

Another advantage of D-Glucose-6,6-d2 is its ability to minimize signal interference during NMR spectroscopy [, ]. Protons (hydrogen nuclei) in water molecules can generate a strong background signal in NMR, obscuring the signals of interest from other molecules. Since D-Glucose-6,6-d2 replaces hydrogens with deuterium, the resulting molecule does not contribute significantly to the water peak in the NMR spectrum []. This leads to a cleaner spectrum with improved sensitivity for detecting the signals from the molecule of interest.

Studying Isotopic Exchange

D-Glucose-6,6-d2 can also be used to investigate isotopic exchange processes in biological systems []. By monitoring the transfer of deuterium atoms from the labeled glucose molecule to other molecules, researchers can gain insights into enzymatic activity and reaction mechanisms within cells. This information is crucial for understanding how various cellular processes are regulated.

D-Glucose-6,6-d2 is a stable isotope-labeled form of D-Glucose, where the hydrogen atoms at the 6th carbon position are replaced with deuterium atoms. Its empirical formula is C₆D₂H₁₀O₆, and it has a molecular weight of approximately 182.17 g/mol. This compound is utilized primarily in metabolic studies and tracer experiments due to its ability to participate in biological pathways while allowing for the tracking of glucose metabolism through mass spectrometry techniques .

- Glycolysis: The conversion of glucose into pyruvate, generating ATP and NADH.

- Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.

- Glycogen Synthesis: The formation of glycogen from glucose for energy storage.

The presence of deuterium allows for the differentiation between labeled and unlabeled glucose in metabolic studies, enhancing the understanding of glucose dynamics within biological systems .

D-Glucose-6,6-d2 exhibits similar biological activities to D-Glucose, serving as a primary energy source for cells. It plays a critical role in various metabolic pathways, including:

- Energy Production: Through glycolysis and oxidative phosphorylation.

- Cell Signaling: Influencing insulin secretion and sensitivity.

Studies have shown that the metabolic pathways involving D-Glucose-6,6-d2 can be traced using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into glucose metabolism under different physiological conditions .

D-Glucose-6,6-d2 can be synthesized through several methods. One common approach involves the conversion of D-Glucurono-6,3-lactone acetonide into D-Glucose-6,6-d2. The synthesis typically requires careful control of reaction conditions to ensure high yields of the labeled compound .

General Steps:- Starting Material: Begin with D-Glucurono-6,3-lactone acetonide.

- Reduction: Use specific reagents to selectively replace hydrogen atoms at the 6th position with deuterium.

- Purification: Isolate and purify D-Glucose-6,6-d2 from by-products.

D-Glucose-6,6-d2 is widely used in various fields:

- Metabolic Research: As a tracer in studies investigating glucose metabolism.

- Pharmacokinetics: To study drug interactions and metabolism involving glucose.

- Nutritional Studies: Understanding carbohydrate metabolism in different dietary contexts.

Its unique isotopic labeling allows researchers to track its fate in biological systems accurately .

Research involving D-Glucose-6,6-d2 often focuses on its interactions with enzymes and other metabolic pathways. Interaction studies can reveal how variations in glucose structure influence enzyme activity and metabolic flux. For example, examining how D-Glucose-6,6-d2 interacts with hexokinase can provide insights into its role in glycolysis compared to regular D-Glucose .

Several compounds are structurally similar to D-Glucose-6,6-d2. Here’s a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| D-Glucose | C₆H₁₂O₆ | Unlabeled form used widely in metabolism |

| D-Fructose | C₆H₁₂O₆ | Ketose sugar; differs in structure and metabolism |

| D-Mannose | C₆H₁₂O₆ | Epimer at C2; involved in different metabolic pathways |

| D-Galactose | C₆H₁₂O₆ | Epimer at C4; important for lactose metabolism |

D-Glucose-6,6-d2's unique feature lies in its isotopic labeling, which allows for precise tracking in metabolic studies without altering its fundamental biological activity .

Multi-Step Synthetic Pathways Using Lithium Aluminum Deuteride and Amberlyst 15

The synthesis of D-Glucose-6,6-d2 employs a well-established multi-step approach utilizing lithium aluminum deuteride and Amberlyst 15 as key reagents [2]. The synthetic pathway begins with the selective reduction of glucose derivatives using lithium aluminum deuteride, followed by acid-catalyzed hydrolysis with Amberlyst 15 [2]. This methodology represents a significant advancement in deuterated glucose synthesis, achieving high yields through carefully controlled reaction conditions [2].

The first step involves the reduction of glucose precursors with lithium aluminum deuteride in diethyl ether under heating conditions for approximately seven hours [2]. This reduction step achieves an impressive yield of eighty-eight percent, demonstrating the efficiency of lithium aluminum deuteride as a deuterating agent [2]. The mechanism of lithium aluminum deuteride reduction involves the transfer of deuteride ions to electrophilic carbon centers, specifically targeting the C-6 position of glucose derivatives [31] [33].

The second step employs Amberlyst 15 as an acid catalyst in aqueous conditions at elevated temperatures of ninety-five degrees Celsius for three hours [2]. This acid-catalyzed hydrolysis step yields eighty-one percent conversion, resulting in an overall synthetic efficiency that makes this pathway commercially viable [2]. Amberlyst 15 functions as a heterogeneous acid catalyst, providing sulfonic acid groups that facilitate the hydrolysis reaction while allowing for easy separation and catalyst recovery [20].

| Reaction Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Step 1 | Lithium Aluminum Deuteride | Diethyl Ether | Heating | 7 hours | 88% |

| Step 2 | Amberlyst 15 | Water | 95°C | 3 hours | 81% |

The mechanistic pathway involves nucleophilic attack by deuteride ions on the carbonyl carbon of glucose derivatives, followed by protonation to form the deuterated alcohol [31] [33]. The use of Amberlyst 15 in the subsequent step provides controlled acidic conditions necessary for selective hydrolysis while maintaining deuterium incorporation at the desired positions [20].

Optimization of Deuterium Incorporation Efficiency

Deuterium incorporation efficiency represents a critical parameter in the synthesis of D-Glucose-6,6-d2, with current methodologies achieving deuterium enrichment levels exceeding ninety-eight atom percent [1] [7]. The optimization of deuterium incorporation involves careful control of reaction parameters, including temperature, reaction time, and reagent concentrations [14].

Research has demonstrated that deuterium incorporation efficiency can be enhanced through the use of deuterated solvents and optimized reaction conditions [5]. Advanced techniques employing synergistic photocatalysis have achieved deuterium incorporation rates of ninety-four to ninety-seven percent in aromatic systems [5]. These methodologies utilize tetrabutylammonium decatungstate as a photocatalyst in combination with thiol catalysts to achieve selective deuteration [5].

Mass spectrometry analysis reveals that optimized synthetic protocols consistently produce D-Glucose-6,6-d2 with deuterium enrichment at the C-6 position exceeding ninety-six percent [14]. The precision of deuterium labeling has been validated through nuclear magnetic resonance spectroscopy and mass spectrometric techniques, confirming the accuracy of isotopic incorporation [14].

| Deuterium Labeling Position | Enrichment Level | Analytical Method | Reference Standard |

|---|---|---|---|

| C-6 Position | >96% | Mass Spectrometry | [6,6-2H2]-glucose |

| Overall Deuterium Content | ≥98 atom % | Nuclear Magnetic Resonance | Commercial Standards |

| Isotopic Purity | ≥99% | Chemical Purity Analysis | Certified Reference Materials |

The optimization process involves systematic evaluation of reaction parameters to maximize deuterium retention while minimizing isotopic exchange [15]. Studies have shown that careful control of pH and temperature conditions can prevent unwanted deuterium loss during synthetic transformations [15]. Advanced synthetic protocols now incorporate deuterium-enriched water and specialized catalytic systems to achieve superior isotopic incorporation efficiency [17].

Industrial-Scale Production and Current Good Manufacturing Practice Compliance

Industrial-scale production of D-Glucose-6,6-d2 requires adherence to Current Good Manufacturing Practice regulations to ensure product quality and regulatory compliance [11] [25]. The manufacturing process must incorporate stringent quality control measures throughout all stages of production, from raw material sourcing to final product packaging [11].

Current Good Manufacturing Practice compliance encompasses multiple aspects of pharmaceutical manufacturing, including facility design, personnel training, equipment validation, and documentation systems [11] [25]. For deuterated glucose production, these requirements include specialized handling procedures for isotopically labeled materials and maintenance of isotopic purity throughout the manufacturing process [13].

The industrial production facility must maintain appropriate environmental controls to prevent contamination and ensure consistent product quality [11]. Manufacturing suites require specialized ventilation systems and controlled access protocols to maintain the integrity of deuterated compounds [13]. Quality assurance protocols include comprehensive testing of raw materials, in-process monitoring, and final product analysis to verify isotopic purity and chemical composition [11].

| Manufacturing Parameter | Specification | Compliance Requirement | Quality Control Method |

|---|---|---|---|

| Isotopic Purity | ≥98 atom % deuterium | Current Good Manufacturing Practice | Mass Spectrometry Analysis |

| Chemical Purity | ≥99% | United States Pharmacopeia Standards | High Performance Liquid Chromatography |

| Facility Classification | Grade B Cleanroom | International Standards | Environmental Monitoring |

| Documentation | Complete Batch Records | Twenty-One Code of Federal Regulations Part 211 | Quality Assurance Review |

Production scale capabilities range from gram quantities for research applications to multi-kilogram batches for commercial distribution [13]. The scalability of deuterated glucose synthesis requires optimization of reaction conditions to maintain yield and purity at larger scales while ensuring economic viability [38]. Manufacturing costs remain elevated due to the specialized nature of deuterated compounds and the requirement for isotopically labeled starting materials [38].

Regulatory compliance extends to analytical method validation, stability testing, and change control procedures [11] [13]. Manufacturing facilities must implement comprehensive quality management systems that address all aspects of deuterated compound production, including raw material qualification, process validation, and product release testing [25] [27]. The complex regulatory landscape requires ongoing monitoring of guidance documents and regulatory updates to ensure continued compliance with evolving standards [27].

D-Glucose-6,6-d2 exhibits distinct physicochemical characteristics that differentiate it from its non-deuterated counterpart while maintaining essential structural and functional properties. The compound possesses a molecular formula of C₆H₁₀D₂O₆ with a molecular weight of 182.17 g/mol, representing a mass increase of 2.01 Da compared to regular D-glucose [1] [2] [3]. This mass shift corresponds to the replacement of two hydrogen atoms at the C6 position with deuterium atoms, resulting in an M+2 mass spectrometric signature that facilitates analytical differentiation from unlabeled glucose [2] [4].

The crystallographic properties of D-Glucose-6,6-d2 demonstrate remarkable similarity to natural glucose, with a melting point range of 150-152°C, consistent across multiple commercial sources [1] [5] [2]. The compound presents as a white to off-white crystalline powder with solid-state characteristics that enable stable storage and handling [1] [6]. The optical activity measurement of [α]₂₅/D +52.0° (c = 2 in water + trace NH₄OH) confirms retention of the native D-glucose stereochemical configuration despite deuterium substitution [1] [5].

Solubility characteristics reveal that D-Glucose-6,6-d2 maintains comparable dissolution properties to natural glucose, exhibiting slight solubility in water and methanol when heated [1] [5] [7]. This solubility profile ensures compatibility with biological systems and analytical procedures requiring aqueous or methanolic media. The compound demonstrates excellent chemical stability under standard storage conditions, with recommended refrigeration temperatures of 2-8°C for optimal preservation [1] [2] [8].

Isotopic purity specifications indicate deuterium enrichment levels of ≥98 atom % D at the C6 position, with overall chemical purity exceeding 99% [2] [4] [8]. These high purity standards ensure reliable experimental results in metabolic tracer studies and spectroscopic applications. The Chemical Abstracts Service number 18991-62-3 provides unambiguous identification for procurement and regulatory documentation [1] [2] [3].

Nuclear Magnetic Resonance Signature Analysis

²H-Nuclear Magnetic Resonance Chemical Shift Assignments

Deuterium Nuclear Magnetic Resonance spectroscopy provides distinct chemical shift assignments that enable selective detection and quantification of D-Glucose-6,6-d2 and its metabolites in biological systems. The primary ²H resonance of glucose appears at approximately 3.8 ppm, representing the deuterium atoms attached to the C6 carbon position [9] [10] [11]. This chemical shift demonstrates excellent separation from the naturally abundant deuterated water (HDO) signal at 4.65 ppm, providing a spectral window free from interference [9] [12] [11].

Chemical shift distribution analysis reveals that the deuterium atoms at the C6 position of glucose exhibit environmental sensitivity that reflects local chemical interactions. Studies utilizing high-resolution ²H Nuclear Magnetic Resonance demonstrate that the chemical shift of D-Glucose-6,6-d2 remains stable across physiological pH ranges and temperature variations encountered in biological systems [10] [13]. The spectral resolution between glucose and water peaks maintains integrity even under in vivo conditions with natural line broadening effects [12].

Metabolic transformation tracking through ²H Nuclear Magnetic Resonance chemical shift analysis enables identification of deuterated metabolites derived from D-Glucose-6,6-d2 metabolism. Deuterated lactate resonances appear at distinct chemical shifts, while deuterated glutamate and glutamine (collectively termed Glx) manifest as overlapping peaks that can be differentiated from the parent glucose signal [9] [11] [14]. The spectral dispersion allows simultaneous monitoring of multiple metabolic pathways originating from the labeled glucose precursor.

Signal enhancement techniques employed in ²H Nuclear Magnetic Resonance spectroscopy of D-Glucose-6,6-d2 include optimized radiofrequency pulse sequences and specialized coil designs that maximize sensitivity for deuterium detection [15] [16] [14]. Advanced processing methods such as SPICE (SPectroscopic Imaging by exploiting spatiospectral CorrElation) enable improved signal-to-noise ratios and reduced acquisition times for dynamic metabolic imaging studies [14].

Relaxation Time (T₁/T₂) Measurements

Longitudinal relaxation (T₁) measurements of deuterium in D-Glucose-6,6-d2 systems demonstrate tissue-specific variations that provide additional contrast mechanisms for metabolic imaging applications. In human brain tissue at 7 Tesla, deuterated water (HDO) derived from glucose metabolism exhibits T₁ values of 510 ± 100 ms in cerebrospinal fluid, 320 ± 50 ms in gray matter, and 290 ± 30 ms in white matter [16]. These relaxation time differences enable tissue discrimination and quantitative analysis of glucose uptake and metabolism across different brain regions.

Transverse relaxation (T₂) characteristics reveal shortened relaxation times compared to proton analogs, reflecting the quadrupolar nature of deuterium nuclei. Measured T₂ values at 7 Tesla demonstrate 90 ± 10 ms for cerebrospinal fluid, 32 ± 1 ms for gray matter, and 30 ± 1 ms for white matter [16]. The relatively short T₂* relaxation times necessitate rapid acquisition strategies and optimized echo times for maximum signal preservation in dynamic imaging protocols.

Temperature and field strength dependencies of relaxation parameters have been characterized across multiple magnetic field strengths, with deuterium T₁ values consistently shorter than corresponding proton measurements due to efficient quadrupolar relaxation mechanisms [16] [17]. Studies at 4 Tesla and 9.4 Tesla confirm field strength-dependent variations in relaxation times, with higher fields generally providing improved spectral resolution despite altered relaxation characteristics [10] [16].

Metabolite-specific relaxation properties demonstrate that deuterated glucose metabolites exhibit distinct T₁ and T₂ values depending on their molecular environment and binding state. Deuterated lactate shows T₁ relaxation times of approximately 297 ms, while deuterated glutamate and glutamine display different relaxation characteristics that can be exploited for selective detection and quantification [18] [19]. These relaxation time differences enable development of contrast-enhanced imaging sequences that emphasize specific metabolic products.

Mass Spectrometry Fragmentation Patterns

Electron impact ionization of D-Glucose-6,6-d2 generates characteristic fragmentation patterns that enable identification and quantification of deuterium incorporation at specific carbon positions. Gas chromatography-mass spectrometry analysis of glucose derivatives reveals multiple diagnostic ions that contain or exclude deuterium atoms based on fragmentation pathways [20] [21]. The aldonitrile pentapropionate derivative produces key fragments at m/z 173, 259, 284, and 370, with m/z 284 and 370 specifically retaining deuterium from the C6 position [20].

Electrospray ionization tandem mass spectrometry provides alternative fragmentation approaches for D-Glucose-6,6-d2 analysis, particularly when glucose is derivatized to methylglucosamine. This derivatization strategy promotes preferential cleavage of the C1-C2 bond, yielding a stable fragment ion at m/z 44 (CH₂=NHCH₃⁺) that contains only the C1 carbon [22] [23]. For D-Glucose-6,6-d2, this approach enables clear distinction from other labeled glucose isotopomers while providing quantitative analysis capabilities.

Lithium adduct formation represents another mass spectrometric approach for D-Glucose-6,6-d2 characterization, generating [Glucose+Li]⁺ ions at m/z 187 for unlabeled glucose and m/z 189 for the deuterated analog [22] [23]. Collision-induced dissociation of these precursor ions produces fragment patterns that reflect deuterium retention or loss, with the major neutral loss of C₂H₄O₂ (60 Da for unlabeled, 62 Da for D-Glucose-6,6-d2) providing diagnostic information about labeling patterns.

Isotope effect considerations in mass spectrometric analysis reveal that deuterium substitution can influence fragmentation efficiency and product ion distributions. Correction factors ranging from 0.771 to 1.556 have been determined for various glucose derivatives to account for kinetic isotope effects that alter fragment ion intensities [22]. These corrections ensure accurate quantification when using deuterated internal standards for metabolic flux studies.

Multiple reaction monitoring protocols enable selective detection of D-Glucose-6,6-d2 and its metabolites in complex biological matrices. Optimized mass spectrometric methods can detect deuterium enrichment levels as low as 0.001% with high precision, facilitating studies of glucose metabolism under physiological conditions [20] [24]. The combination of specific precursor-product ion transitions and retention time matching provides robust analytical specificity for tracer studies.

Comparative Analysis with Non-Deuterated D-Glucose

Structural comparison between D-Glucose and D-Glucose-6,6-d2 reveals minimal perturbation of the glucose backbone structure, with deuterium substitution confined to the terminal methyl group at the C6 position. The molecular weight increase of 2.01 Da represents less than 1.2% of the total molecular mass, ensuring preservation of essential biochemical recognition elements and transport mechanisms [1] [2] [25]. Crystallographic data confirm identical melting points and optical rotation values, indicating maintained stereochemical integrity [1] [5].

Metabolic behavior assessment demonstrates that D-Glucose-6,6-d2 undergoes identical metabolic transformations as natural glucose, with kinetic isotope effects remaining minimal for most enzymatic reactions. Studies in rat heart and brain tissue reveal kinetic isotope effect values close to unity for glycolytic metabolism, confirming that deuterium substitution does not significantly alter metabolic flux rates [10]. This metabolic equivalence validates the use of D-Glucose-6,6-d2 as a faithful tracer for glucose metabolism studies.

Detection sensitivity comparison highlights the analytical advantages of deuterium labeling for metabolic studies. While natural glucose requires conventional analytical methods with potential interference from endogenous compounds, D-Glucose-6,6-d2 enables specific detection through ²H Nuclear Magnetic Resonance spectroscopy and mass spectrometry [9] [20]. The low natural abundance of deuterium (0.0115%) provides excellent signal-to-background ratios for metabolic imaging applications [11].

Safety profile evaluation confirms that D-Glucose-6,6-d2 maintains the established safety record of glucose administration in human subjects. Extensive studies with deuterated glucose in both adults and infants demonstrate no adverse effects related to deuterium substitution, with body deuterium enrichment levels remaining well below toxicity thresholds [10] [26]. The compound meets Generally Recognized as Safe standards for research applications involving human subjects.

Physical Description

White crystalline powder; Odorless; [Acros Organics MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

FDA Label

Mechanism of Action

Absorption Distribution and Excretion

Glucose can be renally excreted.

The mean volume of distribution after intravenous infusion is 10.6L.

The mean metabolic clearance rate of glucose (MCR) for the 10 subjects studied at the higher insulin level was 2.27 ± 0.37 ml/kg/min at euglycemia and fell to 1.51±0.21 ml/kg/ at hyperglycemia. The mean MCR for the six subjects studied at the lower insulin level was 1.91 ± 0.31 ml/kg/min at euglycemia.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Cosmetics -> Humectant

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Wholesale and Retail Trade

Other (requires additional information)

Not Known or Reasonably Ascertainable

D-Glucose: ACTIVE